Cas no 20556-16-5 (H-Val-Asp-OH)

H-Val-Asp-OH is a dipeptide composed of valine (Val) and aspartic acid (Asp) residues, linked via a peptide bond. This compound serves as a valuable intermediate in peptide synthesis and biochemical research, particularly in studies involving enzymatic cleavage, substrate specificity, or peptide-based drug development. Its well-defined structure and high purity make it suitable for precise experimental applications. The presence of both hydrophobic (Val) and acidic (Asp) side chains allows for investigations into peptide interactions, folding, and stability. H-Val-Asp-OH is commonly utilized in solid-phase peptide synthesis (SPPS) and as a reference standard in analytical methods such as HPLC and mass spectrometry.
H-Val-Asp-OH structure
H-Val-Asp-OH structure
商品名:H-Val-Asp-OH
CAS番号:20556-16-5
MF:C9H16N2O5
メガワット:232.23374
MDL:MFCD00037280
CID:241263
PubChem ID:7009608

H-Val-Asp-OH 化学的及び物理的性質

名前と識別子

    • L-Aspartic acid,L-valyl-
    • H-VAL-ASP-OH
    • L-Valyl-L-aspartic acid
    • VAL-ASP
    • VD dipeptide
    • L-Valyl-L-Aspartate
    • V-D Dipeptide
    • SCHEMBL4423744
    • L-Aspartic acid, L-valyl-
    • Valine Aspartate dipeptide
    • N-[valinyl] aspartic acid
    • L-Val-L-Asp
    • Valine-Aspartate dipeptide
    • CS-0655668
    • 20556-16-5
    • HY-P4660
    • Valyl-aspartic acid
    • Valylaspartate
    • OBTCMSPFOITUIJ-FSPLSTOPSA-N
    • (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]butanedioic acid
    • CHEBI:75009
    • valylaspartic acid
    • (S)-2-((S)-2-Amino-3-methylbutanamido)succinic acid
    • Vd
    • Valyl-Aspartate
    • N-[valinyl]aspartic acid
    • MFCD00037280
    • DTXSID601314048
    • Q27145066
    • H-Val-Asp-OH
    • MDL: MFCD00037280
    • インチ: InChI=1S/C9H16N2O5/c1-4(2)7(10)8(14)11-5(9(15)16)3-6(12)13/h4-5,7H,3,10H2,1-2H3,(H,11,14)(H,12,13)(H,15,16)/t5-,7-/m0/s1
    • InChIKey: OBTCMSPFOITUIJ-FSPLSTOPSA-N
    • ほほえんだ: CC([C@H](N)C(N[C@H](C(O)=O)CC(O)=O)=O)C

計算された属性

  • せいみつぶんしりょう: 232.10600
  • どういたいしつりょう: 232.10592162g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 7
  • 重原子数: 16
  • 回転可能化学結合数: 7
  • 複雑さ: 290
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -4.7
  • トポロジー分子極性表面積: 130Ų

じっけんとくせい

  • PSA: 129.72000
  • LogP: 0.10500

H-Val-Asp-OH セキュリティ情報

  • ちょぞうじょうけん:-15°C

H-Val-Asp-OH 税関データ

  • 税関コード:2924199090
  • 税関データ:

    中国税関コード:

    2924199090

    概要:

    2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

H-Val-Asp-OH 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
V991728-100mg
H-Val-Asp-OH
20556-16-5
100mg
$ 241.00 2023-09-05
abcr
AB476814-1g
H-Val-Asp-OH; .
20556-16-5
1g
€522.40 2025-02-16
A2B Chem LLC
AB06308-100mg
H-Val-Asp-OH
20556-16-5
100mg
$355.00 2024-04-20
A2B Chem LLC
AB06308-10mg
H-Val-Asp-OH
20556-16-5
10mg
$184.00 2024-04-20
A2B Chem LLC
AB06308-50mg
H-Val-Asp-OH
20556-16-5
50mg
$272.00 2024-04-20
TRC
V991728-50mg
H-Val-Asp-OH
20556-16-5
50mg
$ 155.00 2023-09-05
TRC
V991728-10mg
H-Val-Asp-OH
20556-16-5
10mg
$ 65.00 2023-09-05
abcr
AB476814-1 g
H-Val-Asp-OH; .
20556-16-5
1g
€491.50 2023-04-21
Ambeed
A393464-1g
H-Val-Asp-OH
20556-16-5 97%
1g
$313.0 2024-04-22

H-Val-Asp-OH 関連文献

Related Articles

H-Val-Asp-OHに関する追加情報

Introduction to H-Val-Asp-OH (CAS No. 20556-16-5)

H-Val-Asp-OH (CAS No. 20556-16-5) is a dipeptide composed of valine and aspartic acid, linked by an amide bond. This compound has garnered significant attention in the fields of biochemistry, medicinal chemistry, and pharmacology due to its unique properties and potential applications. In this comprehensive introduction, we will delve into the chemical structure, biological activities, and recent research developments surrounding H-Val-Asp-OH.

The chemical structure of H-Val-Asp-OH is characterized by the amino acid residues valine (Val) and aspartic acid (Asp). Valine is a branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and energy metabolism. Aspartic acid, on the other hand, is an acidic amino acid that is involved in various metabolic pathways, including the urea cycle and neurotransmitter synthesis. The amide bond between these two residues forms a stable dipeptide structure that exhibits specific biological activities.

One of the key areas of research involving H-Val-Asp-OH is its role in apoptosis, or programmed cell death. Apoptosis is a critical process in maintaining tissue homeostasis and eliminating damaged or dysfunctional cells. Recent studies have shown that H-Val-Asp-OH can act as a substrate for caspases, a family of cysteine proteases that are central to the execution phase of apoptosis. Specifically, H-Val-Asp-OH can be cleaved by caspase-3, one of the most important executioner caspases, leading to the activation of downstream apoptotic pathways.

In addition to its role in apoptosis, H-Val-Asp-OH has been investigated for its potential therapeutic applications. For instance, it has been studied as a pro-apoptotic agent in cancer therapy. Cancer cells often evade apoptosis through various mechanisms, such as overexpression of anti-apoptotic proteins or mutations in pro-apoptotic proteins. By promoting apoptosis in cancer cells, H-Val-Asp-OH could potentially enhance the efficacy of existing cancer treatments and reduce tumor burden.

Another area of interest is the use of H-Val-Asp-OH as a biomarker for disease diagnosis and prognosis. The levels of this dipeptide have been found to be altered in various pathological conditions, including neurodegenerative diseases and inflammatory disorders. For example, elevated levels of H-Val-Asp-OH have been observed in patients with Alzheimer's disease, suggesting its potential as a biomarker for early detection and monitoring of disease progression.

The synthesis and purification of H-Val-Asd-OH have also been subjects of extensive research. Various methods have been developed to produce this dipeptide efficiently and at high purity levels. Solid-phase peptide synthesis (SPPS) is one of the most commonly used techniques for synthesizing dipeptides like H-Val-Asd-OH. This method involves attaching the first amino acid to a solid support resin and then sequentially adding the subsequent amino acids using coupling reagents. The final product can be cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

The stability and solubility properties of H-Val-Asd-OH are important considerations for its use in biological assays and therapeutic applications. This dipeptide has been found to be relatively stable under physiological conditions but can degrade over time when exposed to extreme pH or temperature conditions. To enhance its stability and solubility, various modifications have been explored, such as the introduction of protective groups or the use of solubilizing agents.

In conclusion, H-Val-Asd-OH (CAS No. 20556-16-5) is a versatile dipeptide with significant potential in both basic research and applied fields. Its role in apoptosis, therapeutic applications in cancer treatment, and potential as a biomarker for disease diagnosis make it an important compound for further investigation. As research continues to advance our understanding of this compound, it is likely that new applications and insights will emerge, further highlighting its importance in the field of biochemistry and medicinal chemistry.

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